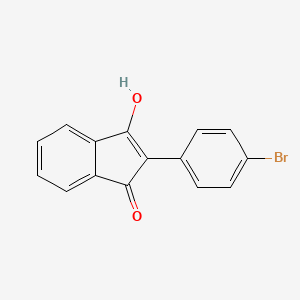
2-Bromo-4-chloro-5-nitrotoluene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Bromo-4-chloro-5-nitrotoluene involves several steps. It can be synthesized by the regioselective bromination of o-nitrotoluene . The synthesis process also involves Friedel Crafts acylation followed by a Clemmensen Reduction .Molecular Structure Analysis
The molecular formula of 2-Bromo-4-chloro-5-nitrotoluene is C7H5BrClNO2 . It has a molecular weight of 250.48 .Chemical Reactions Analysis
2-Bromo-4-chloro-5-nitrotoluene has been utilized in various synthesis processes. For instance, it has been used in the electrophilic bromination of nitrobenzene. It has also been used in the synthesis of medicinal intermediates.Physical And Chemical Properties Analysis
2-Bromo-4-chloro-5-nitrotoluene is a white crystalline solid. It is soluble in water, alcohols, and organic solvents. The molecular weight of this compound is 250.48 .Applications De Recherche Scientifique
Synthesis Processes
2-Bromo-4-chloro-5-nitrotoluene has been utilized in various synthesis processes. For instance, a study detailed the synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene, demonstrating the relevance of derivatives of 2-Bromo-4-chloro-5-nitrotoluene in chemical synthesis (Xue Xu, 2006). Additionally, the compound has been used in the electrophilic bromination of nitrobenzene, showcasing its role in bromination reactions (V. Sobolev et al., 2014).
Nitration and Halogenation Studies
In the context of nitration and halogenation, 2-Bromo-4-chloro-5-nitrotoluene has been studied for its reactivity and product yield. For example, its use in ozone-mediated nitration of chloro- and bromo-benzenes and its derivatives was investigated, yielding insights into ortho-directing trends of chlorine and bromine substituents (Hitomi Suzuki & Tadashi Mori, 1994).
Medicinal Intermediates
It has also been used in the synthesis of medicinal intermediates. For instance, the preparation of 2-Bromo-6-fluorotoluene, an important medical intermediate, was achieved from 2-Amino-6-nitrotoluene, which is closely related to 2-Bromo-4-chloro-5-nitrotoluene (Li Jiang-he, 2010).
Structural Characterization Studies
Structural characterization of related compounds, like 2-bromo-4-nitropyridine N-oxide, provides insight into the potential applications of 2-Bromo-4-chloro-5-nitrotoluene in material sciences and crystallography (J. Hanuza et al., 2002).
Conformational and Vibrational Studies
Further studies on the conformational and vibrational properties of similar compounds, like 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene, have been conducted. These studies offer insights into the chemical behavior and physical properties of 2-Bromo-4-chloro-5-nitrotoluene under various conditions, which is crucial for its application in scientific research (V. Arjunan et al., 2012).
Application in Crystal Structure Analysis
The synthesis and structural characterization of 2,5-dihalo-3,4-dinitrothiophenes, including compounds similar to 2-Bromo-4-chloro-5-nitrotoluene, have provided valuable information on crystal structures and solid-state assemblies, indicating its potential use in crystallography and material science (Lili Wen & S. Rasmussen, 2007).
Studies on Electron Density and Molecular Interactions
Density functional theory and comparative vibrational spectroscopic studies on derivatives of 2-Bromo-4-chloro-5-nitrotoluene, such as 2-fluoro 5-nitrotoluene and 2-bromo 5-nitrotoluene, have been conducted. These studies are crucial for understanding the electron density, molecular interactions, and electronic properties, which are essential for various scientific and industrial applications (V. Krishnakumar et al., 2013).
Mécanisme D'action
Biochemical Pathways
BCNT has been utilized in various synthesis processes, including the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . BCNT, as part of this process, affects the pathways involved in carbon–carbon bond formation.
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-5-chloro-2-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIUAGUGNIQCLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193355 | |
| Record name | 2-Bromo-4-chloro-5-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-5-nitrotoluene | |
CAS RN |
40371-64-0 | |
| Record name | 1-Bromo-5-chloro-2-methyl-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40371-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-chloro-5-nitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040371640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-4-chloro-5-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-chloro-5-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



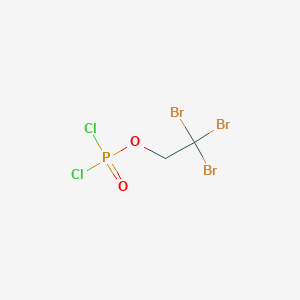
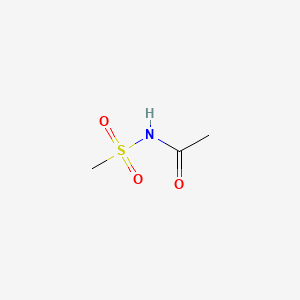

![2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide](/img/structure/B1608809.png)
![N-[(4-fluorophenyl)methyl]prop-2-en-1-amine](/img/structure/B1608810.png)

![Ethyl 4-[(6-methyl-3-pyridazinyl)oxy]benzoate](/img/structure/B1608813.png)
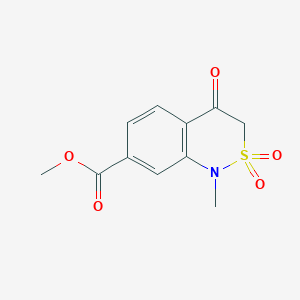
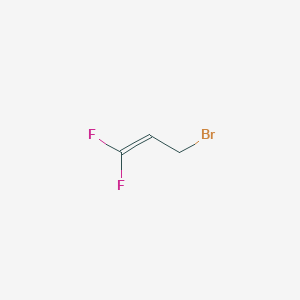

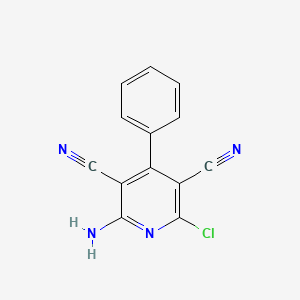
amino]-N-hydroxypropanimidamide](/img/structure/B1608823.png)
![[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride](/img/structure/B1608826.png)
